8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride is a chemical compound known for its application in spectrophotometric determination of iron (III) ions. It is also referred to as Ferron or Iodoxyquinolinesulfonic acid . The compound has a molecular formula of C9H6INO4S and a molecular weight of 351.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride typically involves the iodination of 8-hydroxyquinoline-5-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 7-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different oxidation states, while substitution reactions may produce various substituted quinoline compounds .
Scientific Research Applications
8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent for the spectrophotometric determination of iron (III) ions.
Biology: The compound can be used in biological assays to detect and quantify iron levels in biological samples.
Industry: The compound is used in industrial processes that require the precise determination of iron content.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride involves its ability to form complexes with iron (III) ions. The hydroxyl and sulfonic acid groups in the compound coordinate with the iron ions, forming a stable complex that can be detected spectrophotometrically . This complexation reaction is the basis for its use in iron determination assays.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Lacks the iodine atom at the 7-position, making it less effective for certain applications.
8-Hydroxyquinoline: Does not have the sulfonic acid group, which reduces its solubility and reactivity in aqueous solutions.
2-Hydroxyquinoline: Has the hydroxyl group at the 2-position instead of the 8-position, leading to different chemical properties and reactivity.
Uniqueness
8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride is unique due to the presence of both the iodine atom and the sulfonic acid group, which enhance its reactivity and solubility. These features make it particularly effective for spectrophotometric determination of iron (III) ions .
Properties
CAS No. |
721922-90-3 |
---|---|
Molecular Formula |
C9H7ClINO4S |
Molecular Weight |
387.58 g/mol |
IUPAC Name |
8-hydroxy-7-iodoquinoline-5-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C9H6INO4S.ClH/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,(H,13,14,15);1H |
InChI Key |
RDFVGFUBVNMJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.